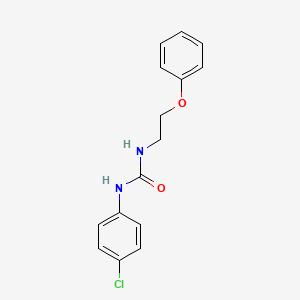

![molecular formula C17H17Cl2NO3 B6574052 2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide CAS No. 1105230-61-2](/img/structure/B6574052.png)

2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamides are a class of compounds that contain a carboxamido substituent attached to a benzene ring . They are widely used in the pharmaceutical industry and are part of the structure of many drugs . The specific compound you mentioned, “2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide”, likely shares some properties with other benzamides.

Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic techniques, including 1H and 13C NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

2,5-DCB has a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of various compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in biochemical studies as a substrate for enzymes and as a reagent for the synthesis of peptides. In pharmacological research, 2,5-DCB is used as a ligand for the binding of drugs to receptors in the body.

Wirkmechanismus

2,5-DCB is an organic compound that acts as a ligand for the binding of drugs to receptors in the body. It binds to the active sites of certain receptors, such as the serotonin 5-HT2A receptor, the glutamate NMDA receptor, and the dopamine D2 receptor. The binding of 2,5-DCB to these receptors results in the activation or inhibition of certain signaling pathways in the body, which can lead to various physiological effects.

Biochemical and Physiological Effects

2,5-DCB has a variety of biochemical and physiological effects. It has been shown to inhibit the release of serotonin, a neurotransmitter involved in mood regulation, and to activate the NMDA receptor, which is involved in learning and memory. It has also been shown to activate the dopamine D2 receptor, which is involved in reward and motivation. In addition, 2,5-DCB has been shown to have anti-inflammatory and anti-cancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

2,5-DCB has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time without degrading. It is also soluble in a variety of solvents, making it easy to work with in the laboratory. However, it is also important to note that 2,5-DCB is a potent compound and should be handled with care.

Zukünftige Richtungen

The potential applications of 2,5-DCB are vast and varied. It could be used in further biochemical studies to better understand the mechanisms of action of various drugs. It could also be used in pharmacological studies to develop more effective drugs for the treatment of various diseases. In addition, 2,5-DCB could be used to develop more efficient and cost-effective synthetic methods for the production of various organic compounds. Finally, 2,5-DCB could be used in further research to explore its potential anti-inflammatory and anti-cancer effects.

Synthesemethoden

2,5-DCB can be synthesized through a three-step process. First, a reaction between 2-chloro-4-ethoxyphenol and benzoyl chloride yields 2,5-dichloro-4-ethoxyphenyl benzoyl chloride. This compound is then treated with sodium ethoxide in ethanol, resulting in the formation of 2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide. Finally, the product is isolated and purified by recrystallization.

Safety and Hazards

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)15-11-12(18)3-8-16(15)19/h3-8,11H,2,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQJFHQNRURPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(adamantan-1-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B6573978.png)

![ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6573991.png)

![[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574005.png)

![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574010.png)

![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574015.png)

![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)

![[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574036.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B6574056.png)

![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)